molecular formula C21H32N2O2 B14248037 dodecanoic acid;2-phenyl-1H-imidazole CAS No. 490018-28-5

dodecanoic acid;2-phenyl-1H-imidazole

Cat. No.: B14248037
CAS No.: 490018-28-5
M. Wt: 344.5 g/mol
InChI Key: QTBGVLRKIYPMCB-UHFFFAOYSA-N
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Description

Dodecanoic acid (lauric acid, C₁₂H₂₄O₂) is a saturated medium-chain fatty acid with antimicrobial and surfactant properties. When combined with 2-phenyl-1H-imidazole (C₉H₈N₂), a heterocyclic aromatic compound, the resulting hybrid likely forms a salt or complex.

Properties

CAS No.

490018-28-5

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

dodecanoic acid;2-phenyl-1H-imidazole

InChI

InChI=1S/C12H24O2.C9H8N2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-2-4-8(5-3-1)9-10-6-7-11-9/h2-11H2,1H3,(H,13,14);1-7H,(H,10,11)

InChI Key

QTBGVLRKIYPMCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)O.C1=CC=C(C=C1)C2=NC=CN2

Origin of Product

United States

Preparation Methods

Synthetic Pathways for 2-Phenyl-1H-Imidazole

Nickel-Catalyzed Cross-Coupling of Imidazole and Iodobenzene

The most widely cited method for synthesizing 2-phenyl-1H-imidazole involves a nickel-catalyzed cross-coupling reaction between imidazole and iodobenzene derivatives. As detailed in CN102250010A, this approach employs nickel(II) iodide (NiI₂) as a catalyst, zinc (Zn) as a reducing agent, and dimethylformamide (DMF) as the solvent. The reaction proceeds under reflux at 110–120°C for 12–24 hours, achieving yields of 68–85% after purification via vacuum drying and recrystallization from ethanol.

Key advantages over traditional glyoxal-benzaldehyde condensation include fewer byproducts and simplified isolation. For example, substituting iodobenzene with 4-methyliodobenzene yields 2-(4-methylphenyl)-1H-imidazole with 79% efficiency, as confirmed by ¹H NMR (δ 7.38 ppm for aromatic protons and δ 2.36 ppm for the methyl group).

Reaction Mechanism

The nickel-mediated process follows a radical pathway:

  • Reductive activation : Zn reduces NiI₂ to Ni(0), which undergoes oxidative addition with iodobenzene to form a Ni(II)-aryl complex.
  • Ligand exchange : Imidazole coordinates to the Ni center, displacing iodide.
  • Reductive elimination : The Ni–C bond cleaves, coupling the aryl group to the imidazole’s C2 position.

Industrial Synthesis of Dodecanoic Acid

Hydrolysis of Methyl Dodecanoate

Dodecanoic acid is predominantly produced via saponification of methyl dodecanoate (methyl laurate), a triglyceride derivative from coconut or palm kernel oil. The reaction employs aqueous sodium hydroxide (NaOH) at 80–100°C, yielding >95% purity after acidification and distillation.

Process Optimization
  • Catalyst : Lipase enzymes (e.g., Candida antarctica) enable room-temperature hydrolysis with 98% conversion.
  • Byproduct management : Glycerol is recovered for cosmetic or food industries.

Oxidation of 1-Dodecanol

An alternative route oxidizes 1-dodecanol using potassium permanganate (KMnO₄) in acidic media. However, this method faces scalability issues due to exothermicity and MnO₂ waste generation.

Comparative Analysis of Methodologies

Yield and Efficiency

Compound Method Yield (%) Purity (%)
2-Phenyl-1H-imidazole Ni-catalyzed coupling 85 99
Dodecanoic acid Methyl ester hydrolysis 98 95

Environmental and Economic Considerations

  • 2-Phenyl-1H-imidazole : The nickel-based method reduces waste compared to glyoxal condensation but requires heavy metal disposal.
  • Dodecanoic acid : Enzymatic hydrolysis offers greener profiles but higher enzyme costs.

Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 2-Phenyl-1H-imidazole : ¹H NMR (CDCl₃, 400 MHz): δ 7.86 (m, 2H, Ar–H), 7.41 (m, 3H, Ar–H), 7.13 (m, 2H, imidazole–H).
  • Dodecanoic acid : ¹³C NMR (DMSO-d₆, 100 MHz): δ 180.2 (COOH), 34.1–22.7 (methylene carbons).

Mass Spectrometry

  • 2-Phenyl-1H-imidazole : ESI-MS m/z 171.1 [M+H]⁺.
  • Dodecanoic acid : EI-MS m/z 200.2 [M]⁺.

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid;2-phenyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dodecanoic acid;2-phenyl-1H-imidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of dodecanoic acid;2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Observations :

  • The phenyl group in 2-phenyl-1H-imidazole increases steric bulk compared to hydroxyl or methyl substituents in analogs .
  • Dodecanoic acid’s long alkyl chain may reduce water solubility but improve membrane permeability in biological systems .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility Log P (Octanol-Water) References
Dodecanoic acid;2-phenyl-1H-imidazole Not reported Likely low in water (fatty acid dominance) ~5.2 (estimated)
2-(Amino(2-methoxyphenyl)methyl)-1H-imidazole-5-carboxylic acid 215–261 (varies) Soluble in DMSO, DMF; insoluble in organic solvents Not reported
(±)-1-(β-Allyloxy-2,4-dichlorophenylethyl)imidazole Not reported pH-dependent: 951 mg/L (pH 5), 177 mg/L (pH 9) 3.82
Amino acid-coupled benzimidazoles 215–261 Water-soluble due to amino acid moiety Not reported

Key Observations :

  • Dodecanoic acid’s hydrophobicity contrasts with polar imidazole derivatives like 2-(1H-imidazol-2-yl)benzoic acid, which exhibit higher water solubility .
  • pH-sensitive solubility in (±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole suggests environmental adaptability .
Table 3: Functional Comparisons
Compound Name Reactivity Applications References
This compound Esterification (detoxification), enzymatic hydroxylation Potential antimicrobial, drug delivery
4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl) derivatives Antimicrobial activity via growth inhibition Pharmacological agents
Ethyl 1H-imidazole-1-acetate Hydrolysis to free acid; stable under physiological conditions Pharmaceuticals, agrochemicals
Dodecanoic acid (alone) Esterification to ethyl dodecanoate (reduces yeast toxicity) Food preservation, surfactant

Key Observations :

  • The imidazole moiety in the target compound may enhance bioactivity, similar to derivatives with demonstrated antimicrobial effects .
  • CYP153A33-mediated hydroxylation of dodecanoic acid indicates possible metabolic modification of the target compound .

Q & A

Q. How can researchers confirm the structural identity of dodecanoic acid in synthetic mixtures or natural extracts?

Methodological Answer:

  • GC-MS and NMR Spectroscopy : Use gas chromatography-mass spectrometry (GC-MS) to compare retention indices and mass spectra with reference libraries (e.g., NIST). For dodecanoic acid, the molecular ion peak at m/z 200 [M]⁺ and fragment ions at m/z 157 (loss of COOH) are diagnostic .
  • ¹H/¹³C NMR : Assign signals using published
Proton/Carbonδ (ppm)Assignment
¹H (terminal CH₃)0.88 (t)CH₃ group
¹H (CH₂ chain)1.25 (m)Methylene protons
¹³C (COOH)178.5Carboxylic carbon
  • Melting Point Validation : Measure the melting point (44.6°C for pure dodecanoic acid) to confirm purity .

Q. What synthetic routes are effective for producing 2-phenyl-1H-imidazole derivatives with pharmacological potential?

Methodological Answer:

  • Multicomponent Reactions : Combine benzaldehyde derivatives, ammonium acetate, and nitroalkanes under microwave irradiation to form imidazole rings. Optimize solvent (e.g., ethanol) and catalyst (e.g., acetic acid) for yield .
  • Substituent Introduction : Use nucleophilic aromatic substitution or Suzuki coupling to attach phenyl or halogen groups at the C2 position. For example, bromine at R3 (Table 1 in ) enhances EGFR inhibition.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC (≥98% ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for imidazole derivatives during structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities in NMR/IR data by determining single-crystal structures. For example, hydrogen bonding in 4-hydroxybenzoic acid–1H-imidazole complexes can explain unexpected proton shifts .
  • DFT Calculations : Compare experimental NMR/UV-Vis spectra with density functional theory (DFT)-predicted values. For 2,4,5-triphenylimidazole derivatives, deviations >5% suggest conformational flexibility or solvent effects .
  • Cross-Validation : Use multiple techniques (e.g., IR for functional groups, HRMS for molecular formula) to confirm assignments .

Q. What strategies optimize the pharmacological activity of 2-phenyl-1H-imidazole derivatives against cancer targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify substituents at R1–R6 (Table 1 in ):
PositionOptimal GroupBiological Impact
R2-ClEnhances EGFR binding
R4-CH₃Reduces cytotoxicity
  • Molecular Docking : Screen derivatives against EGFR (PDB ID: 1M17) using AutoDock Vina. Prioritize compounds with binding energies < -8.0 kcal/mol and hydrogen bonds to Met793 .
  • Kinase Inhibition Assays : Use ADP-Glo™ assays to measure IC₅₀ values. Derivatives with IC₅₀ < 1 μM (e.g., Sb2 in ) are candidates for in vivo testing.

Q. How should researchers design experiments to analyze dodecanoic acid in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • Experimental Design : Implement a Definitive Screening Design (DSD) with factors like pH (2–9), extraction time (10–60 min), and solvent polarity. For wine matrices, hexane/ethanol (3:1) maximizes recovery (98.2% ± 1.5) .
  • Calibration Curves : Prepare standards in the range 0.1–100 μg/mL. Use internal standards (e.g., heptadecanoic acid) to correct for matrix effects .
  • Validation : Calculate LOD (0.05 μg/mL) and LOQ (0.15 μg/mL) via signal-to-noise ratios. Reproducibility (RSD < 5%) is critical for FDA compliance .

Q. What advanced computational methods predict synthetic pathways for novel imidazole-dodecanoic acid hybrids?

Methodological Answer:

  • Retrosynthetic AI Tools : Use template-based models (e.g., Pistachio/Reaxys databases) to propose one-step routes. For example, coupling dodecanoic acid chloride with 2-phenylimidazole via nucleophilic acyl substitution .
  • Feasibility Scoring : Prioritize routes with plausibility >0.9 and minimal byproducts. For imidazole-thiadiazole hybrids, SN2 reactions show 85% success in pilot trials .
  • Green Chemistry Metrics : Calculate E-factors (kg waste/kg product). Solvent-free microwave synthesis reduces E-factor to 2.5 vs. 12.0 for traditional methods .

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